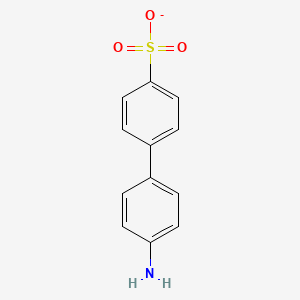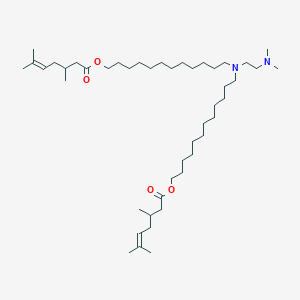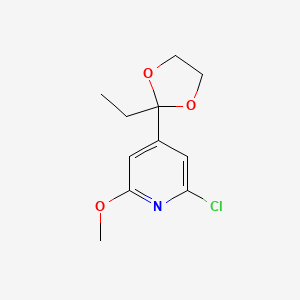
2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine is a chemical compound that features a pyridine ring substituted with chloro, methoxy, and dioxolane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine typically involves the reaction of 2-chloro-4-hydroxy-6-methoxypyridine with 2-ethyl-1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom, forming 2-hydroxy-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2-hydroxy-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the dioxolane ring can enhance the compound’s stability and solubility. These interactions can affect various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)-6-methoxypyridine
- 2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-ethoxypyridine
- 2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-5-methoxypyridine
Uniqueness
2-Chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine is unique due to the specific combination of substituents on the pyridine ring. The presence of the dioxolane ring enhances its stability and solubility, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H14ClNO3 |
|---|---|
Poids moléculaire |
243.68 g/mol |
Nom IUPAC |
2-chloro-4-(2-ethyl-1,3-dioxolan-2-yl)-6-methoxypyridine |
InChI |
InChI=1S/C11H14ClNO3/c1-3-11(15-4-5-16-11)8-6-9(12)13-10(7-8)14-2/h6-7H,3-5H2,1-2H3 |
Clé InChI |
LBSOLHHYSZTSSJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(OCCO1)C2=CC(=NC(=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-propoxyphenyl)carbamothioyl]benzamide](/img/structure/B15281753.png)
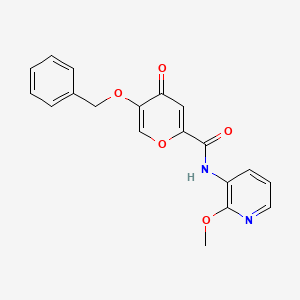
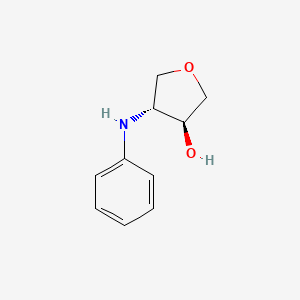
![3-[(Ethylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281764.png)
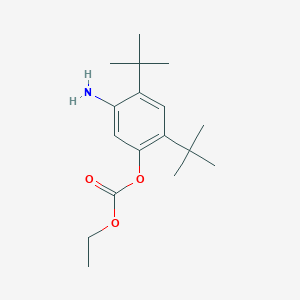
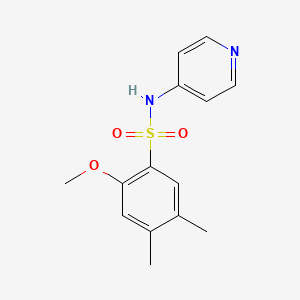
![6-(2,2-Diphenylethyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281785.png)
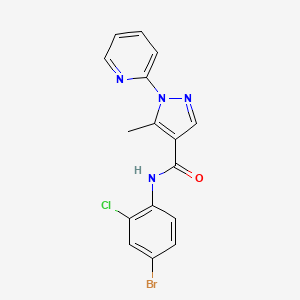
![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-{[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl}acetamide](/img/structure/B15281797.png)
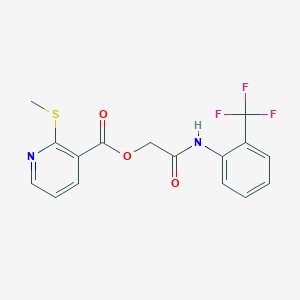
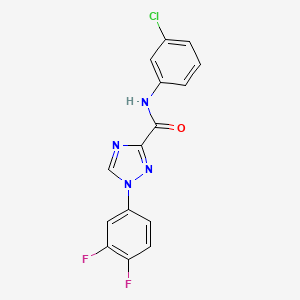
![(3S,4R)-4-[(3-chloro-4-methylphenyl)amino]oxolan-3-ol](/img/structure/B15281823.png)
